N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20056311
InChI: InChI=1S/C19H16ClNO3/c1-10-7-11(2)18-13(8-10)16(22)9-17(24-18)19(23)21-15-6-4-5-14(20)12(15)3/h4-9H,1-3H3,(H,21,23)
SMILES:
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20056311

Molecular Formula: C19H16ClNO3

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H16ClNO3/c1-10-7-11(2)18-13(8-10)16(22)9-17(24-18)19(23)21-15-6-4-5-14(20)12(15)3/h4-9H,1-3H3,(H,21,23)
Standard InChI Key OWODVWRAHNCLCX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)C)C

Introduction

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their biological and pharmacological significance, particularly in antihistaminic, anti-inflammatory, and anticancer applications. The compound features a chromone core with specific substitutions, including a carboxamide group and halogenated aromatic functionalities.

Structural Characteristics

The compound's molecular structure consists of:

  • A chromone skeleton (4H-chromen-4-one), a bicyclic system containing a benzopyranone.

  • Substituents:

    • Two methyl groups at positions 6 and 8 on the chromone ring.

    • A carboxamide group (-CONH-) at position 2.

    • A 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

This combination of substituents contributes to its physicochemical properties and potential biological activity.

Synthesis

The synthesis of compounds like N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves:

  • Starting Material: A chromone derivative functionalized at position 2.

  • Amidation Reaction: Reacting the chromone derivative with an appropriate amine (e.g., 3-chloro-2-methylaniline) under controlled conditions.

  • Catalysts and Solvents: The reaction often employs coupling agents or catalysts like triethylamine in solvents such as dichloromethane.

Biological Significance

Chromone derivatives are widely studied for their diverse biological activities:

  • Antihistaminic Activity: Chromone-based compounds have shown inhibition of histamine-induced contractions in isolated tissues, making them potential candidates for anti-allergic therapies .

  • Bronchodilatory Effects: Some derivatives stabilize mast cells and act as H1-receptor antagonists .

  • Anticancer Potential: The chromone scaffold has been explored for cytotoxic effects against cancer cell lines .

While specific data on N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is limited, its structural similarity to other bioactive chromones suggests comparable properties.

Research Findings

In studies involving related compounds:

  • Substituents like chlorine and methyl groups enhance biological activity by improving receptor binding affinity .

  • The introduction of an amide group increases solubility and bioavailability .

  • Compounds with similar structures have demonstrated significant inhibition of histamine-induced responses in guinea pig models .

Limitations and Future Research

  • Limited Data: Specific pharmacological evaluations for this compound are scarce.

  • Optimization: Future research should focus on optimizing its structure for enhanced activity.

  • Toxicology Studies: Comprehensive toxicological assessments are needed to ensure safety.

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